

(±)11-HEDE: Technical Deep Dive & Analytical Guide[1]

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Compound of Interest

Compound Name: (±)11-HEDE

CAS No.: 5598-37-8

Cat. No.: B163611

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Executive Summary

(±)11-HEDE (11-hydroxy-12E,14Z-eicosadienoic acid) is a bioactive lipid mediator derived from 11,14-eicosadienoic acid (20:2 n-6).[1] Unlike the widely studied HETEs (derived from arachidonic acid) or HEPES (derived from EPA), 11-HEDE represents a distinct branch of the Linoleic Acid (LA) elongation pathway.[1]

While often overshadowed by arachidonic acid metabolites, 11-HEDE serves as a critical biomarker for cyclooxygenase (COX) activity on alternative substrates and non-enzymatic oxidative stress.[1] Its presence is increasingly relevant in lipidomic profiling of liver disease (ACLF), inflammation resolution, and macrophage activation.[1]

Key Technical Characteristics:

- Precursor: 11,14-Eicosadienoic Acid (20:2 n-6).[1]
- Molecular Weight: 324.5 Da.[1][2][3][4][5][6]
- Primary Detection: LC-MS/MS (MRM mode).
- Stereochemistry: The (±) designation indicates a racemic mixture, typically resulting from autoxidation or non-stereoselective synthesis, whereas 11(R)-HEDE is the specific enzymatic product of COX-1/COX-2.[1]

Chemical Identity & Biosynthesis

To work with 11-HEDE, one must understand its origin.[1] It is not a direct metabolite of Arachidonic Acid (20:[1]4) but rather of Eicosadienoic Acid (20:2).[1]

The "Dead-End" Elongation Pathway

Eicosadienoic acid is formed by the elongation of Linoleic Acid (18:2 n-6).[1] In typical physiology, this is desaturated to Dihomo-gamma-linolenic acid (DGLA).[1] However, under specific metabolic conditions (or in tissues with low delta-6 desaturase activity), 20:2 accumulates and becomes a substrate for oxygenation.[1]

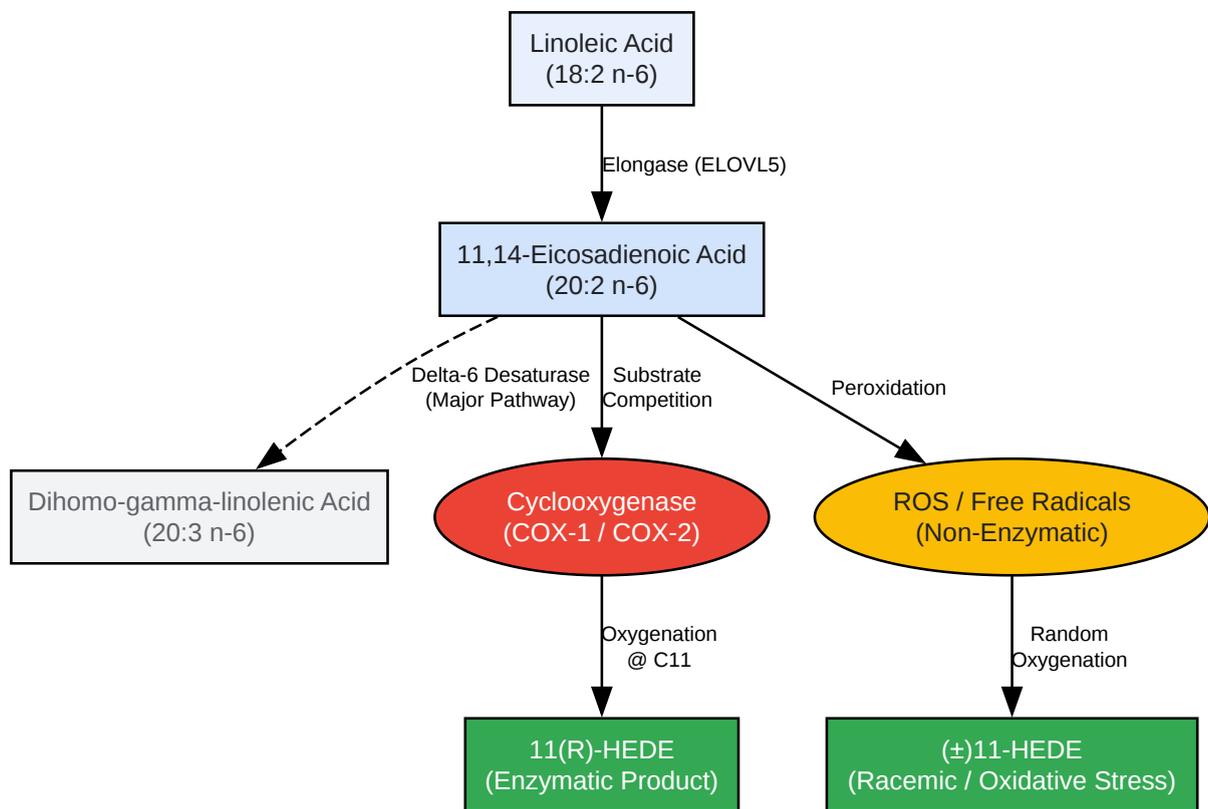
Dual Origins: Enzymatic vs. Non-Enzymatic

The distinction between the racemic mixture and the pure enantiomer is the primary indicator of the biological source.[1]

- Enzymatic (COX Pathway):
 - Enzyme: Cyclooxygenase (COX-1 / COX-2).[1]
 - Mechanism: COX enzymes usually perform a bis-dioxygenation to form prostaglandins.[1] However, on 20:2 n-6, COX can perform a "lipoxygenase-type" reaction, inserting a single oxygen at C-11.[1]
 - Product: Predominantly 11(R)-HEDE.[1]
- Non-Enzymatic (Oxidative Stress):
 - Mechanism: Free radical-mediated peroxidation (ROS attack) on the bis-allylic methylene group.[1]
 - Product: **(±)11-HEDE** (Racemic mixture of R and S).[1][5][6][7]

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence of Linoleic Acid metabolism leading to 11-HEDE.



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Figure 1: Biosynthetic origins of 11-HEDE showing the divergence from standard DGLA synthesis.[1]

Biological Mechanisms & Significance[1]

Receptor Pharmacology (The "Orphan" Status)

Unlike PGE2 or LTB4, 11-HEDE does not yet have a defined high-affinity GPCR.[1]

- Current Status: It is considered a biomarker of pathway flux rather than a primary agonist.[1]
- Research Implication: When 11-HEDE levels spike, it indicates that COX enzymes are metabolizing the "overflow" pool of eicosadienoic acid, often due to altered desaturase activity or high Linoleic Acid intake.[1]

Clinical Biomarker Applications

Recent lipidomic studies have elevated the status of 11-HEDE from a minor metabolite to a significant biomarker in specific pathologies:

- **Liver Cirrhosis & ACLF:** 11-HEDE is one of the discriminative lipid mediators in Acute-on-Chronic Liver Failure (ACLF), correlating with systemic inflammation and oxidative stress.[1]
- **Inflammatory Irritation:** In models of chemical irritation (e.g., Chansu water), 11-HEDE levels increase significantly, marking the shift toward COX-mediated processing of n-6 PUFAs.[1]
- **Macrophage Activation:** Macrophages stimulated with specific agonists produce 11-HEDE, confirming it as an immunometabolite.[1]

Analytical Methodologies (LC-MS/MS)

The quantification of 11-HEDE requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The primary challenge is separating it from its isomer, 15-HEDE.[1]

Sample Preparation (Solid Phase Extraction)

Do not use liquid-liquid extraction alone for trace lipid mediators; SPE provides cleaner baselines.[1]

- **Precipitation:** Add ice-cold methanol to plasma/tissue homogenate (1:4 v/v) containing deuterated internal standards (e.g., 12-HETE-d8).
- **Acidification:** Adjust pH to 3.5 using dilute HCl (ensures protonation of the carboxylic acid for SPE retention).
- **Loading:** Load onto C18 SPE cartridges equilibrated with methanol and water.
- **Wash:** Wash with 15% methanol/water (removes salts/proteins).[1]
- **Elution:** Elute with Methyl Formate or Methanol. Evaporate under Nitrogen.[1]

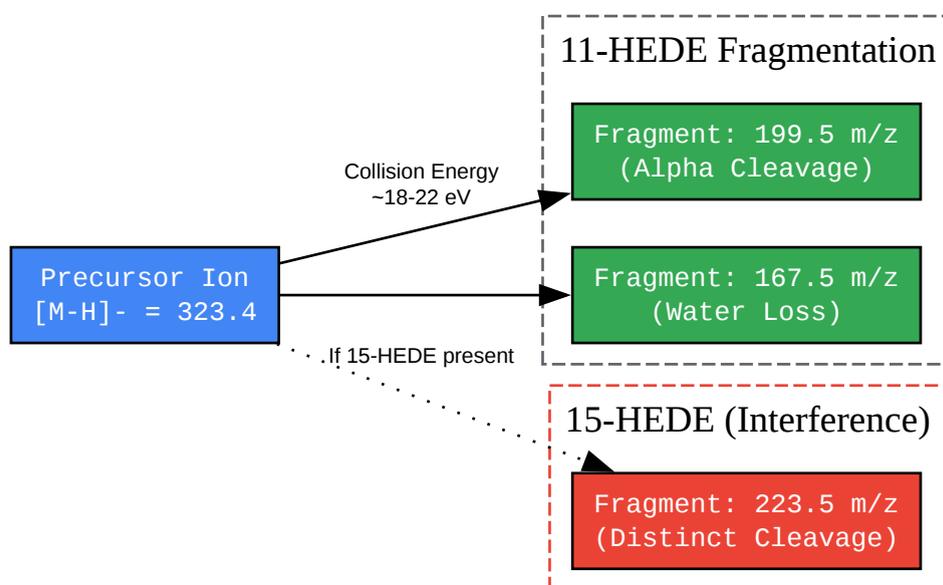
LC-MS/MS Parameters

Critical Note: 11-HEDE and 15-HEDE are isobaric (Same MW: 324.5).[1] They must be separated chromatographically or distinguished by unique fragment ions.[1]

Parameter	Setting / Value	Notes
Column	C18 Reverse Phase (e.g., BEH C18, 1.7 μm)	Essential for isomer separation.[1]
Mobile Phase A	Water + 0.01% Acetic Acid	Acidic pH stabilizes the carboxyl group.[1]
Mobile Phase B	Acetonitrile/Methanol (80:20)	Organic modifier.[1]
Ionization	ESI Negative Mode (-)	Carboxylate anion [M-H] ⁻ formation.[1]
Precursor Ion	323.4 ()	[M-H] ⁻
Product Ion (Quant)	199.5 ()	Specific to 11-HEDE cleavage. [1]
Product Ion (Qual)	167.5 ()	Secondary fragment.[1]
Interference	15-HEDE (Fragments at 223.5)	Monitor 323.4 > 223.5 to rule out co-elution.[1]

Fragmentation Logic Diagram

The following diagram details the mass spectral fragmentation logic used to distinguish 11-HEDE from its isomers.



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Figure 2: MRM transition logic for distinguishing 11-HEDE from isobaric 15-HEDE.

Experimental Protocol: In Vitro Generation

To validate your analytical method, you may need to generate a positive control if the standard is scarce.^[1]

Protocol: COX-2 Generation of 11-HEDE^[1]

- Substrate: Incubate recombinant human COX-2 (10 units) with 11,14-Eicosadienoic Acid (100 μM) in Tris-HCl buffer (pH 8.0).
- Cofactor: Add Hematin (1 μM) to support the peroxidase activity.
- Time: Incubate for 30 minutes at 37°C.
- Quench: Stop reaction with ice-cold acetonitrile (1:1).
- Result: This yields predominantly 11(R)-HEDE.^[1]
 - Note: To generate (**±**)11-HEDE (Racemic), expose the substrate to UV light or Fenton chemistry (Fe²⁺ / H₂O₂) for non-enzymatic peroxidation.^[1]

Stability & Handling

- Storage: **(±)11-HEDE** is supplied in ethanol.[1][2][3][8] Store at -80°C.
- Sensitivity: It is sensitive to oxidation and isomerization.[1] Avoid repeated freeze-thaw cycles.[1]
- Inert Atmosphere: Always purge vials with Nitrogen or Argon gas after opening.[1]

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